molecular formula C16H18N2O3S B2535294 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide CAS No. 2097889-62-6

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide

Cat. No.: B2535294
CAS No.: 2097889-62-6
M. Wt: 318.39
InChI Key: BNKYFWJJUOXOFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline-8-sulfonamide core. The next step involves the addition of the 1-hydroxycyclohex-2-en-1-yl)methyl group, which can be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine .

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral and antibacterial agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(9-2-1-3-10-16)12-18-22(20,21)14-8-4-6-13-7-5-11-17-15(13)14/h2,4-9,11,18-19H,1,3,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKYFWJJUOXOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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